molecular formula C9H12ClNS B6220483 3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride CAS No. 2758000-98-3

3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride

Cat. No.: B6220483
CAS No.: 2758000-98-3
M. Wt: 201.72 g/mol
InChI Key: WOJJIXSENSBDNR-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride is a chemical compound with a molecular formula of C9H12ClNS. It belongs to the class of benzothiopyran derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzaldehyde with an amine derivative, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride
  • 2H-1-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 1,1-dioxide, hydrochloride

Uniqueness

3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride is unique due to its specific substitution pattern on the benzothiopyran ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride involves the condensation of 2-aminothiophenol with cyclohexanone followed by reduction and cyclization.", "Starting Materials": [ "2-aminothiophenol", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with cyclohexanone in ethanol using hydrochloric acid as a catalyst to form 3-(cyclohexylamino)-1,2-benzothiazole.", "Step 2: Reduction of 3-(cyclohexylamino)-1,2-benzothiazole with sodium borohydride in ethanol to form 3-(cyclohexylamino)-1,2-benzothiazoline.", "Step 3: Cyclization of 3-(cyclohexylamino)-1,2-benzothiazoline with sulfur in ethanol to form 3,4-dihydro-2H-1-benzothiopyran-8-amine.", "Step 4: Formation of 3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride by reacting 3,4-dihydro-2H-1-benzothiopyran-8-amine with hydrochloric acid." ] }

CAS No.

2758000-98-3

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromen-8-amine;hydrochloride

InChI

InChI=1S/C9H11NS.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5H,2,4,6,10H2;1H

InChI Key

WOJJIXSENSBDNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)N)SC1.Cl

Purity

95

Origin of Product

United States

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